
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, also known as 2-CPCP-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound 2-cyano-1-(3-pyridinyl)-1-ethanone (2-CPE), and is used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. 2-CPCP-d4 has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone involves the reaction of 3-chlorobenzaldehyde with malononitrile followed by a Knoevenagel condensation with 3-pyridinecarboxaldehyde-d4 to form the desired product.
Starting Materials
3-chlorobenzaldehyde, malononitrile, 3-pyridinecarboxaldehyde-d4
Reaction
Step 1: 3-chlorobenzaldehyde is reacted with malononitrile in the presence of a base such as potassium carbonate in ethanol to form 2-(3-chlorophenyl)-2-cyano-3-oxobutanenitrile., Step 2: 3-pyridinecarboxaldehyde-d4 is added to the reaction mixture and the Knoevenagel condensation is carried out in the presence of a base such as piperidine in ethanol to form the desired product, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in a variety of scientific research applications. It has been used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It has also been used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. In addition, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in the study of enzyme kinetics and protein-protein interactions.
Mecanismo De Acción
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone acts as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It is used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It is also used to study enzyme kinetics and protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been shown to have no significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has several advantages for use in laboratory experiments. It is non-toxic and non-metabolizable, making it safe to use in experiments. In addition, it is relatively inexpensive and has a long shelf life. However, it is not suitable for use in experiments involving live cells, as it is rapidly excreted in the urine.
Direcciones Futuras
There are several potential future directions for the use of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone in scientific research. It could be used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to study the structure, dynamics, and thermodynamics of biological systems. Finally, it could be used in the development of new drugs and drug delivery systems.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

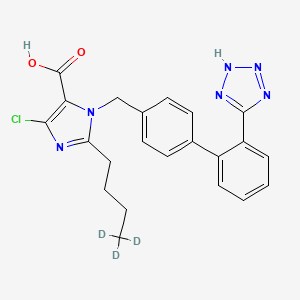


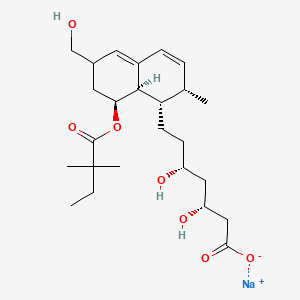
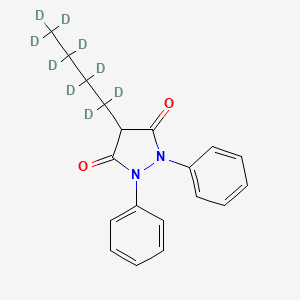
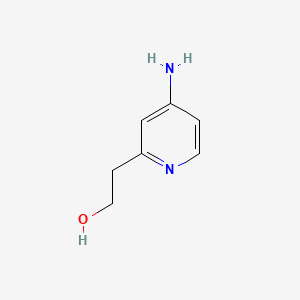
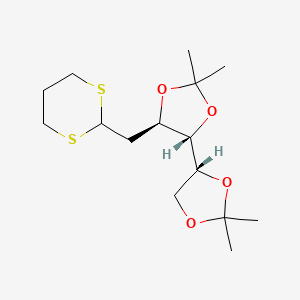

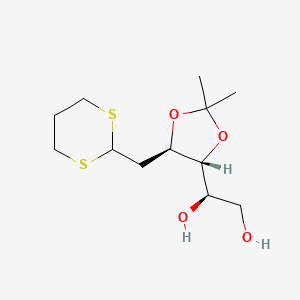
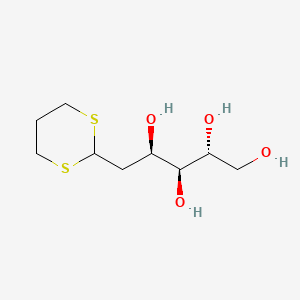

![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)